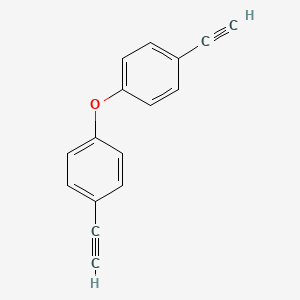

4,4'-Oxybis(ethynylbenzene)

Overview

Description

4,4'-Oxybis(ethynylbenzene), also known as OBE, is an organic compound that belongs to the family of aromatic hydrocarbons. It is a colorless, crystalline solid with a melting point of 66-67 °C. OBE is a versatile compound that has numerous applications in the fields of chemistry, biology, and medicine. It can be used in the synthesis of various compounds, in the production of polymers, and as a reagent in various biochemical and physiological studies.

Scientific Research Applications

Synthesis and Molecular Structure Analysis

4,4'-Dihydroxydiphenyl ether and 4,4'-oxybis(1-methoxybenzene) have been synthesized and subjected to extensive experimental and theoretical studies to understand their molecular structure, infrared spectra (IR), Raman spectra, and nuclear magnetic resonance (NMR) chemical shifts. Theoretical results obtained with the B3LYP/6-311G(d,p) method showed a good match with experimental values, proving the method's efficacy in predicting the properties of similar materials where experimental results might be challenging to obtain (Liu et al., 2013).

Surface Chemistry and Binding Motifs

Research has also focused on the chemisorption of ethynylbenzene to Au(111) surfaces, leading to the formation of a bound monolayer through a process that facilitates the oxidation of oxygen-containing hydrocarbon species. This study highlights the potential of ethynylbenzene and its derivatives in forming stable layers on metal surfaces, which is critical for applications in nanotechnology and surface engineering (McDonagh et al., 2007).

Catalysis and Chemical Transformations

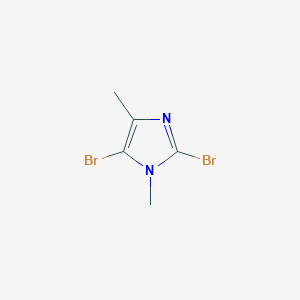

The oxybromination of ethynylbenzene catalyzed by molybdenum(VI) complexes has been explored, demonstrating the synthetic utility of this reaction through improved yields and selectivity in certain solvents and reaction conditions. This research opens up new avenues for the synthesis of dibrominated compounds, which are valuable intermediates in organic synthesis (Conte et al., 2005).

Materials Science and Engineering

Investigations into the thermal and mechanical properties of liquid crystalline epoxies containing biphenyl ether and aromatic ester mesogenic units have revealed their potential for applications in microelectronics due to high thermal conductivity and excellent thermal stability. Such materials are promising for use in advanced composite materials and electronics, where high performance and reliability are required (Chen et al., 2019).

Photophysics and Photochemistry

The microwave-assisted photooxidation of sulfoxides using ethynylbenzene as a photosensitizer has shown higher efficiency under microwave irradiation compared to traditional thermal heating. This study demonstrates the potential of ethynylbenzene derivatives as efficient photosensitizers in photochemical reactions, opening new pathways for the development of photooxidation processes (Matsukawa et al., 2021).

Mechanism of Action

Target of Action

It is known that ethynylbenzene derivatives can interact with various biological targets depending on their specific structures .

Mode of Action

Ethynylbenzene derivatives are known to undergo various chemical reactions, including oxidation . The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical context.

Biochemical Pathways

It’s known that ethynylbenzene derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

These properties would determine the compound’s bioavailability and its distribution within the body .

Result of Action

The compound’s effects would depend on its specific interactions with biological targets and the biochemical pathways it affects .

properties

IUPAC Name |

1-ethynyl-4-(4-ethynylphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O/c1-3-13-5-9-15(10-6-13)17-16-11-7-14(4-2)8-12-16/h1-2,5-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNLEMUSWLWGMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)OC2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434904 | |

| Record name | 4,4'-Oxybis(ethynylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21368-80-9 | |

| Record name | 4,4'-Oxybis(ethynylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

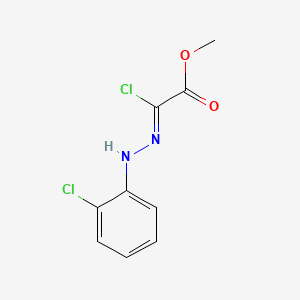

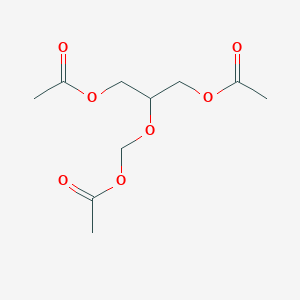

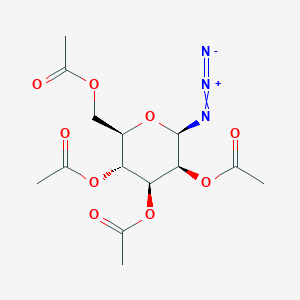

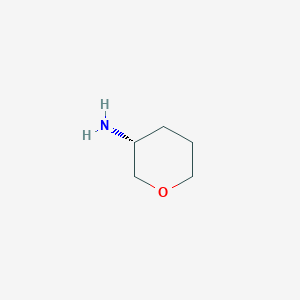

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1312971.png)

![4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazin-1-ium](/img/structure/B1312990.png)